Physicochemical Profiling and Synthetic Utility of 4-Cyano-3,5-difluorobenzoic Acid (CAS 1427084-20-5): A Technical Guide for Drug Development
Physicochemical Profiling and Synthetic Utility of 4-Cyano-3,5-difluorobenzoic Acid (CAS 1427084-20-5): A Technical Guide for Drug Development
Abstract As a Senior Application Scientist, I frequently encounter highly functionalized building blocks that dictate the success or failure of a synthetic campaign. 4-Cyano-3,5-difluorobenzoic acid (CAS 1427084-20-5) is a prime example of a "push-pull" aromatic system that offers exquisite regiocontrol for medicinal chemists. This whitepaper systematically deconstructs its physicochemical properties, structural causality, and field-proven experimental workflows to empower your drug development pipeline.
Structural & Electronic Topology: The Causality of Reactivity
The utility of 4-Cyano-3,5-difluorobenzoic acid stems directly from its electronic topology. The molecule features a carboxylic acid at C1, a cyano group at C4, and fluorine atoms at C3 and C5.
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The Cyano Group (-CN): As a strong electron-withdrawing group (EWG) via both inductive and resonance effects, the para-cyano group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring.
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The Fluoro Groups (-F): Positioned ortho to the cyano group, these halogens act as highly activated leaving groups.
This synergistic electron-withdrawing environment makes the C3 and C5 positions exceptionally susceptible to1, a critical reaction for generating structural complexity in pharmaceuticals[1]. Concurrently, the electron-deficient core increases the acidity of the C1 carboxylic acid while rendering it sterically and electronically challenging to activate for standard amidation, necessitating specialized coupling reagents like 2[2].
Physicochemical Profiling
Understanding the baseline physicochemical properties is non-negotiable for formulation and reaction design. The extreme electron deficiency shifts both the pKa and logP compared to an unfunctionalized benzoic acid.
| Property | Value | Causality / Context |
| IUPAC Name | 4-Cyano-3,5-difluorobenzoic acid | Standard nomenclature. |
| CAS Number | 1427084-20-5 | Unique identifier for procurement and tracking[3]. |
| Molecular Weight | 183.11 g/mol | Confirmed via LC-MS analysis[4]. |
| Molecular Formula | C8H3F2NO2 | Elemental composition[5]. |
| Predicted pKa | ~2.1 - 2.5 | Highly acidic due to the strong inductive pull of the -CN and -F groups stabilizing the carboxylate anion. |
| Predicted logP | ~2.0 - 2.3 | Balanced lipophilicity; the polar -CN and -COOH groups offset the hydrophobic -F atoms. |
| Physical State | Solid | High melting point driven by strong intermolecular hydrogen bonding and dipole-dipole stacking[3]. |
| SMILES | OC(=O)c1cc(F)c(C#N)c(F)c1 | Structural representation for computational modeling[5]. |
Experimental Workflows: Self-Validating Systems
In application science, a protocol is only as good as its validation mechanism. The following workflows exploit the dual reactivity of 4-Cyano-3,5-difluorobenzoic acid.
Protocol 3.1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the C3 fluorine with a primary amine to build a biaryl or heteroaryl architecture, a strategy heavily utilized in the synthesis of complex APIs like 6[6]. Causality: We utilize N,N-Dimethylformamide (DMF) because polar aprotic solvents stabilize the anionic Meisenheimer complex intermediate without solvating the nucleophile, thus accelerating the reaction[1]. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the HF byproduct, preventing protonation of the incoming amine nucleophile.
Step-by-Step Methodology:
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Preparation: Dissolve 4-Cyano-3,5-difluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
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Base Addition: Add DIPEA (2.5 eq). The excess ensures complete neutralization of the generated HF.
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Nucleophile Addition: Add the target primary amine (1.05 eq). Note: Strict stoichiometric control prevents over-substitution at the C5 position.
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Thermal Activation: Heat the reaction mixture to 60 °C for 4–6 hours.
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Self-Validation (LC-MS): Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass (m/z 182 [M-H]⁻) and the appearance of the product mass (m/z = 182 - 19 + Mass of Amine - 1). The loss of 19 Da confirms fluorine displacement.
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Workup: Quench with water, acidify to pH 3 with 1M HCl to precipitate the product, and filter.
Protocol 3.2: Carboxyl Activation and Amidation via HATU
Objective: Couple the C1 carboxylic acid with an amine. Causality: The electron-deficient aromatic ring drastically reduces the nucleophilicity of the carboxylate oxygen during activation. Standard carbodiimides (e.g., EDC/HOBt) often stall. We mandate the use of HATU because it rapidly generates a highly reactive OAt-active ester, driven by the neighboring group effect (7-aza effect) of the pyridine nitrogen, which stabilizes the incoming amine through a hydrogen-bonded cyclic transition state[2].
Step-by-Step Methodology:
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Activation: Dissolve 4-Cyano-3,5-difluorobenzoic acid (1.0 eq) in anhydrous DMF/DCM (1:1, 0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.
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Coupling: Add the target amine (1.1 eq) dropwise.
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Self-Validation (HPLC-UV): Monitor via HPLC at 254 nm. The strong chromophore of the cyano-aromatic system allows clear tracking of the active ester consumption and amide formation.
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Workup: Dilute with EtOAc, wash sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Mechanistic Pathway Visualization
The following diagram maps the divergent synthetic logic when utilizing this building block, highlighting the distinct intermediates and products.
Fig 1: Divergent synthetic workflows for 4-Cyano-3,5-difluorobenzoic acid via SNAr and amidation.
Conclusion
4-Cyano-3,5-difluorobenzoic acid is not just a passive reagent; it is a programmable scaffold. By understanding the electronic "push-pull" dynamics, researchers can precisely orchestrate SNAr and amidation workflows. Adhering to the self-validating protocols outlined above ensures high-fidelity execution in any drug discovery campaign.
References
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Sigma-Aldrich. "4-Cyano-3,5-difluorobenzoic acid | 1427084-20-5." MilliporeSigma. 3
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CymitQuimica. "4-Cyano-3,5-difluorobenzoic acid - CymitQuimica." CymitQuimica Catalog.4
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Appchem. "4-Cyano-3,5-difluorobenzoic acid | 1427084-20-5 | C8H3F2NO2." Appchem Database.5
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ACS Publications. "Evolution of a Green and Sustainable Manufacturing Process for Belzutifan: Part 6 Development of a Nucleophilic Aromatic Substitution in Water." Organic Process Research & Development.6
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PMC (NIH). "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole..." National Institutes of Health. 1
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ACS Publications. "Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies." The Journal of Organic Chemistry. 2
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